molecular formula C17H23NO2 B14681749 1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one CAS No. 34603-52-6

1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one

Cat. No.: B14681749
CAS No.: 34603-52-6
M. Wt: 273.37 g/mol
InChI Key: OSVHQDWAYRACIL-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one is a complex organic compound with a unique structure that includes a dimethylaminoethyl group and a methoxy group attached to a biphenyl core

Preparation Methods

The synthesis of 1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the biphenyl core with a dimethylaminoethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles in the presence of suitable solvents and catalysts.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one can be compared with other similar compounds, such as:

    1-[2-(Dimethylamino)ethyl]-4’-hydroxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological activity.

    1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one derivatives: Various derivatives with different substituents on the biphenyl core can exhibit unique properties and applications.

The uniqueness of 1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

34603-52-6

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H23NO2/c1-18(2)13-12-17(10-8-15(19)9-11-17)14-4-6-16(20-3)7-5-14/h4-8,10H,9,11-13H2,1-3H3

InChI Key

OSVHQDWAYRACIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1(CCC(=O)C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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